3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1240580-09-9
VCID: VC11701707
InChI: InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)3-7(5)13/h1-3H,4H2
SMILES: C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br
Molecular Formula: C9H5Br2F2N3
Molecular Weight: 352.96 g/mol

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole

CAS No.: 1240580-09-9

Cat. No.: VC11701707

Molecular Formula: C9H5Br2F2N3

Molecular Weight: 352.96 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole - 1240580-09-9

Specification

CAS No. 1240580-09-9
Molecular Formula C9H5Br2F2N3
Molecular Weight 352.96 g/mol
IUPAC Name 3,5-dibromo-1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole
Standard InChI InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)3-7(5)13/h1-3H,4H2
Standard InChI Key QJEBHPOJKPLCAX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br
Canonical SMILES C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring substituted with bromine atoms at the 3 and 5 positions. The 1-position is functionalized with a (2,4-difluorophenyl)methyl group, introducing steric bulk and electronic effects from fluorine atoms. The InChIKey QJEBHPOJKPLCAX-UHFFFAOYSA-N and SMILES C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br provide unambiguous representations of its connectivity.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC9H5Br2F2N3\text{C}_9\text{H}_5\text{Br}_2\text{F}_2\text{N}_3
Molecular Weight352.96 g/mol
IUPAC Name3,5-dibromo-1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole
CAS Number1240580-09-9
XLogP3 (Predicted)3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3=3.2\text{XLogP3} = 3.2) suggest favorable membrane permeability, a critical attribute for bioactive molecules.

Synthesis and Structural Optimization

General Synthetic Strategies

While explicit synthetic protocols for this compound remain undisclosed in public literature, its preparation likely involves sequential halogenation and alkylation steps. A plausible route begins with the preparation of 1,2,4-triazole, followed by bromination at positions 3 and 5 using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS}. Subsequent alkylation with 2,4-difluorobenzyl bromide introduces the aromatic substituent .

Critical Reaction Considerations

  • Halogenation Selectivity: Achieving dibromination at the 3 and 5 positions requires careful control of stoichiometry and temperature to avoid over-bromination.

  • Alkylation Efficiency: The use of phase-transfer catalysts or polar aprotic solvents (e.g., DMF) may enhance the yield of the benzylation step.

Comparative analysis with the structurally analogous 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole (CAS No. 1240566-57-7) reveals that minor variations in fluorine substitution patterns significantly alter reactivity and biological activity.

Biological Activities and Mechanistic Insights

Anticancer Screening

Preliminary in vitro assays on related dibromotriazoles demonstrate moderate cytotoxicity against human cancer cell lines (e.g., IC50_{50} = 12–18 μM in MCF-7 breast cancer cells) . The bromine atoms may facilitate DNA intercalation or topoisomerase inhibition, though mechanistic validation is required.

Table 2: Comparative Bioactivity of Halogenated Triazoles

CompoundAntifungal Activity (MIC, μg/mL)Cytotoxicity (IC50_{50}, μM)
3,5-Dibromo-1-[(2,4-DFPM)-1,2,4-triazole]Not reportedNot reported
Fluconazole0.5–2.0>100
5-Bromo-1-benzyl-1,2,4-triazole4.822.4

Data adapted from Khan et al. (2013) . DFPM: difluorophenylmethyl.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s halogen-rich structure positions it as a versatile building block for synthesizing kinase inhibitors and antimicrobial agents. For example, triazole-bromine motifs are prevalent in Bruton’s tyrosine kinase (BTK) inhibitors like ibrutinib .

Materials Science

In corrosion inhibition studies, triazole derivatives form protective films on metal surfaces by adsorbing via lone electron pairs on nitrogen atoms. Electrochemical impedance spectroscopy (EIS) data for similar compounds show inhibition efficiencies exceeding 85% in acidic environments .

Future Directions and Challenges

Unresolved Questions

  • Synthetic Scalability: Current methods lack details on yields and purification protocols, hindering large-scale production.

  • Target Identification: High-throughput screening is needed to map its interactions with biological targets.

  • Toxicological Profiling: No data exist on its acute or chronic toxicity, necessitating OECD guideline-compliant assays.

Computational Modeling Opportunities

Density functional theory (DFT) calculations could predict its reactivity in nucleophilic aromatic substitution, while molecular docking may elucidate binding modes with fungal CYP51.

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